molecular formula C14H21ClN2O3 B2426398 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride CAS No. 1396806-18-0

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride

Cat. No. B2426398
CAS RN: 1396806-18-0
M. Wt: 300.78
InChI Key: ZGZDLILRUJOHCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This often involves reviewing scientific literature or patents to understand the synthetic routes that have been used or proposed .


Molecular Structure Analysis

Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the three-dimensional arrangement of atoms in a molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve experimental studies or theoretical calculations .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS) and includes information on toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c17-12(11-3-4-11)10-15-5-7-16(8-6-15)14(18)13-2-1-9-19-13;/h1-2,9,11-12,17H,3-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZDLILRUJOHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride

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